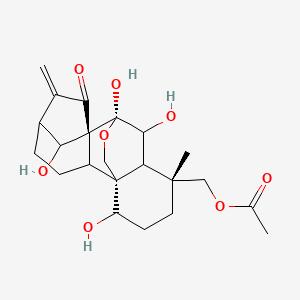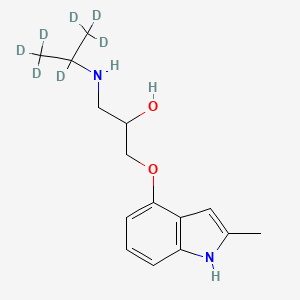
rac Indapamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Indapamide-d3: is a labelled racemic form of Indapamide, an orally active sulphonamide diuretic agent. It is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Indapamide. The compound is known for its ability to reduce blood pressure by decreasing vascular reactivity and peripheral vascular resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Indapamide-d3 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Indapamide molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of chemical reactions, including amination, sulfonation, and chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium-labelled compound .
Analyse Chemischer Reaktionen
Types of Reactions: rac Indapamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to study the behavior of the compound under reducing conditions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
rac Indapamide-d3 is widely used in scientific research for various applications, including:
Chemistry: It serves as a tracer in studies involving the pharmacokinetics and metabolic pathways of Indapamide.
Biology: The compound is used to investigate the biological effects of Indapamide on cellular and molecular levels.
Medicine: Research on this compound helps in understanding its therapeutic potential and safety profile in treating hypertension and related conditions.
Industry: The compound is utilized in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
rac Indapamide-d3 exerts its effects by acting on the nephron, specifically at the proximal segment of the distal convoluted tubule. It inhibits the Na+/Cl- cotransporter, leading to reduced sodium reabsorption. This results in increased excretion of sodium and water, thereby reducing blood pressure. The compound also decreases vascular reactivity and peripheral vascular resistance, contributing to its antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Indapamide: The non-deuterated form of rac Indapamide-d3, used as an antihypertensive and diuretic.
Hydrochlorothiazide: Another thiazide-like diuretic with similar antihypertensive properties.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to Indapamide.
Uniqueness: this compound is unique due to the incorporation of deuterium, which enhances its stability and allows for detailed pharmacokinetic studies. The deuterium substitution can affect the metabolic and pharmacokinetic profiles, making it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C16H16ClN3O3S |
|---|---|
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)-2,3-dihydroindol-1-yl]benzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1D3 |
InChI-Schlüssel |
NDDAHWYSQHTHNT-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Kanonische SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12428683.png)



